1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Chemical Biology High-Throughput Screening

1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1152513-29-5) is a fluorinated heterocyclic building block within the 1,2,3-triazole-4-carboxylic acid class. It possesses a molecular formula of C₁₀H₇F₂N₃O₂, a molecular weight of 239.18 g/mol, and is typically supplied at a minimum purity of 95%.

Molecular Formula C10H7F2N3O2
Molecular Weight 239.182
CAS No. 1152513-29-5
Cat. No. B2727617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1152513-29-5
Molecular FormulaC10H7F2N3O2
Molecular Weight239.182
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,16,17)
InChIKeyBFTUMUGHPYXIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid: Structural and Procurement Baseline


1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1152513-29-5) is a fluorinated heterocyclic building block within the 1,2,3-triazole-4-carboxylic acid class. It possesses a molecular formula of C₁₀H₇F₂N₃O₂, a molecular weight of 239.18 g/mol, and is typically supplied at a minimum purity of 95% . The compound features a characteristic 3,4-difluorophenyl substitution at the N1 position and a methyl group at the C5 position of the triazole ring, distinguishing it from other regioisomers and des-methyl analogs. Its physicochemical profile includes a predicted LogP of 2.21 and a polar surface area of 68 Ų [1].

Why 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Generically Substituted


While several analogs exist—including the 3,5-difluorophenyl regioisomer (CAS 1094411-40-1) and the des-methyl variant (CAS 1038261-86-7)—direct interchange is not supported by available data . Subtle positional changes in fluorine substitution on the phenyl ring, and the presence or absence of the 5-methyl group on the triazole core, can alter electronic distribution, conformational preferences, and subsequent reactivity in downstream amide coupling or medicinal chemistry campaigns [1]. Critically, the specific 3,4-difluoro-5-methyl substitution pattern has been explicitly utilized as a synthetic intermediate in structure-activity relationship (SAR) programs targeting the mGluR5 receptor, a specificity not documented for its closest analogs in the same patent landscape.

Quantitative Differentiation Evidence for 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Procurement


Procurement Lead Time Advantage: Enamine Stock Availability vs. Discontinued Alternatives

As a commercial building block, the target compound demonstrates superior supply chain robustness. It is listed as an in-stock item by Enamine US, Inc. with a 2-day lead time [1]. In direct contrast, the structurally analogous 3,5-difluorophenyl regioisomer (CAS 1094411-40-1) is listed as 'Discontinued' by at least one major supplier (CymitQuimica), indicating potential procurement risk for long-term programs .

Medicinal Chemistry Chemical Biology High-Throughput Screening

Targeted Application as an mGluR5 Antagonist Intermediate: Exclusive Patent-Exemplified Scaffold

The target compound is explicitly employed as the carboxylic acid precursor to synthesize 1-(3,4-difluorophenyl)-5-methyl-N-(2-methyl-4-pyridinyl)-1H-1,2,3-triazole-4-carboxamide (Compound 29), a specific mGluR5 antagonist in a Glaxo Group Limited patent (US20110065725A1) [1]. In the patent disclosure, neither the 3,5-difluorophenyl regioisomer nor the des-methyl analog is described as an intermediate for any exemplified compound targeting the mGluR5 receptor. This demonstrates a non-obvious, application-specific synthetic utility.

Neuroscience Psychiatry GPCR Drug Discovery

Physicochemical Property Profile: Comparable LogP but Distinct Structural Descriptors vs. Regioisomers

The target compound (3,4-difluoro) has a predicted LogP of 2.21 [1], which is nearly identical to its 3,5-difluoro regioisomer (LogP 2.21) . However, the substitution pattern differentiates the compounds: the target compound features 2 rotatable bonds and a polar surface area (PSA) of 68 Ų [1], identical in count to the regioisomer but with different spatial orientation of fluorine atoms. The des-methyl analog (CAS 1038261-86-7) exhibits a lower molecular weight (225.15 g/mol) and lacks the C5 methyl group, potentially impacting metabolic stability and steric bulk in target binding pockets . These data suggest that while global lipophilicity is conserved across regioisomers, the specific 3,4-difluoro-5-methyl architecture offers a distinct three-dimensional pharmacophore.

Medicinal Chemistry ADME Prediction Lead Optimization

Optimal Application Scenarios for 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Based on Evidence


mGluR5 Antagonist Medicinal Chemistry Programs

This compound is the confirmed carboxylic acid intermediate for synthesizing 1-(3,4-difluorophenyl)-5-methyl-N-(2-methyl-4-pyridinyl)-1H-1,2,3-triazole-4-carboxamide, a specific mGluR5 antagonist (Compound 29) disclosed by Glaxo Group Limited [1]. Research groups pursuing allosteric modulation of mGluR5 for psychiatric or substance-abuse indications should consider this scaffold for directed library synthesis or lead optimization, leveraging the patent-precedented synthetic route.

Fluorinated Heterocycle Library Synthesis Requiring Reliable Supply

With confirmed Enamine US stock, a 2-day lead time, and a mid-range price point of $151 per 100mg [1], this compound is suitable for high-throughput parallel synthesis or fragment-based screening campaigns where supply continuity is critical. It is a more dependable choice than the 3,5-difluorophenyl regioisomer, which has been discontinued by at least one major supplier .

Structure-Activity Relationship (SAR) Studies on Triazole C5-Substitution Effects

The presence of the 5-methyl group differentiates this compound from the des-methyl analog (CAS 1038261-86-7), providing an additional 14 Da of mass and increased steric bulk at the C5 position [1]. In SAR campaigns exploring the impact of C5 alkyl substitution on target binding or metabolic stability, this compound serves as a direct comparator to the des-methyl scaffold while maintaining the same 3,4-difluorophenyl N1-substitution pattern.

Quote Request

Request a Quote for 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.